1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone
Overview
Description
1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone is an organic compound that features a quinoline moiety linked to an ethanone group through an ethoxy bridge. Compounds with quinoline structures are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Etherification: The quinoline derivative can be reacted with ethylene glycol in the presence of a strong acid catalyst to form the ethoxy bridge.
Acylation: The final step involves the Friedel-Crafts acylation of the ethoxy-quinoline derivative with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)acetic acid.
Reduction: 1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanol.
Substitution: 1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)-2-nitroethanone.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy bridge and quinoline moiety may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Quinolinylmethanol: A compound with a similar quinoline core but different functional groups.
8-Hydroxyquinoline: Another quinoline derivative with hydroxyl functionality.
Quinoline-2-carboxylic acid: A quinoline derivative with a carboxylic acid group.
Uniqueness
1-[2-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone is unique due to its specific combination of a quinoline core, ethoxy bridge, and ethanone group, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-[2-[2-(2-methylquinolin-8-yl)oxyethoxy]phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-10-11-16-6-5-9-19(20(16)21-14)24-13-12-23-18-8-4-3-7-17(18)15(2)22/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTPEJYBTJCVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C(=O)C)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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